2,3-dihydroxypropanal 2,3-dihydroxypropanal
Brand Name: Vulcanchem
CAS No.: 23147-59-3; 26793-98-6; 56-82-6
VCID: VC5971851
InChI: InChI=1S/2C3H6O3/c2*4-1-3(6)2-5/h2*1,3,5-6H,2H2
SMILES: C(C(C=O)O)O.C(C(C=O)O)O
Molecular Formula: C6H12O6
Molecular Weight: 180.156

2,3-dihydroxypropanal

CAS No.: 23147-59-3; 26793-98-6; 56-82-6

Cat. No.: VC5971851

Molecular Formula: C6H12O6

Molecular Weight: 180.156

* For research use only. Not for human or veterinary use.

2,3-dihydroxypropanal - 23147-59-3; 26793-98-6; 56-82-6

CAS No. 23147-59-3; 26793-98-6; 56-82-6
Molecular Formula C6H12O6
Molecular Weight 180.156
IUPAC Name 2,3-dihydroxypropanal
Standard InChI InChI=1S/2C3H6O3/c2*4-1-3(6)2-5/h2*1,3,5-6H,2H2
Standard InChI Key NGNVWCSFFIVLAR-UHFFFAOYSA-N
SMILES C(C(C=O)O)O.C(C(C=O)O)O

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2,3-Dihydroxypropanal is systematically named according to IUPAC guidelines as 2,3-dihydroxypropanal, reflecting its aldehyde functional group at position 1 and hydroxyl groups at positions 2 and 3. Its molecular structure, CH2(OH)CH(OH)CHO\text{CH}_2(\text{OH})-\text{CH}(\text{OH})-\text{CHO}, classifies it as an aldotriose. The compound’s SMILES notation, C(C(C=O)O)O\text{C(C(C=O)O)O}, and InChIKey (MNQZXJOMYWMBOU-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .

Table 1: Key Identifiers of 2,3-Dihydroxypropanal

PropertyValueSource
CAS Registry Number56-82-6 (racemic), 497-09-6 (L-form)
Molecular FormulaC3H6O3\text{C}_3\text{H}_6\text{O}_3
Molecular Weight90.08 g/mol
IUPAC Name2,3-Dihydroxypropanal

Stereochemical Properties

The chiral center at carbon 2 gives rise to D- and L-enantiomers, which exhibit distinct optical rotations:

  • D-Glyceraldehyde: [α]D25=+8.7[\alpha]^{25}_D = +8.7^\circ (in water)

  • L-Glyceraldehyde: [α]D25=8.7[\alpha]^{25}_D = -8.7^\circ (in water) .
    These enantiomers are interconvertible via the Lobry de Bruyn-van Eckenstein rearrangement, a base-catalyzed enolization process critical in sugar metabolism .

Synthesis and Production Methods

Historical Synthesis via Glycerol Oxidation

Early synthetic routes involved the mild oxidation of glycerol using catalysts like sodium hydroxide, yielding a racemic mixture of glyceraldehyde and its ketose isomer, dihydroxyacetone. This equilibrium mixture, termed glycerose, was first reported by Witzemann in 1914 . The reaction proceeds as follows:

GlycerolOxidationGlyceraldehyde+Dihydroxyacetone\text{Glycerol} \xrightarrow{\text{Oxidation}} \text{Glyceraldehyde} + \text{Dihydroxyacetone}

Prebiotic Synthesis via the Formose Reaction

Recent advances demonstrate the prebiotic relevance of 2,3-dihydroxypropanal. The Formose Reaction (FR), catalyzed by minerals like fumed silica (aerosil), produces glyceraldehyde and ethylene glycol from formaldehyde in methanol. Key parameters include:

  • Temperature: 55–65°C

  • Catalyst: 0.08 g aerosil per 100 mL methanol

  • Yield: Optimized at pH 7.8 with nitrogen purging .

Table 2: Formose Reaction Conditions and Outcomes

ParameterValueOutcome
CatalystFumed silica (aerosil)Selective glyceraldehyde production
SolventMethanolEnhanced reaction stability
Reaction Time20 ns (MD simulation)Adsorption on montmorillonite observed

Biochemical and Metabolic Roles

Advanced Glycation End-Products (AGEs)

2,3-Dihydroxypropanal participates in non-enzymatic glycation reactions, forming AGEs that contribute to aging and diabetic complications. The carbonyl group reacts with amino residues in proteins, generating cross-linked products implicated in tissue damage .

Microbial Metabolism

In Escherichia coli K12, L-glyceraldehyde functions as a metabolite, highlighting its role in prokaryotic carbon metabolism. Similarly, Salmonella enterica utilizes glyceraldehyde in glycolysis and gluconeogenesis pathways .

Industrial and Prebiotic Applications

Adsorption Studies on Montmorillonite

Molecular dynamics (MD) simulations reveal that glyceraldehyde adsorbs on montmorillonite (MMT) via carbonyl oxygen interactions. Key findings include:

  • Radial Distribution Function (RDF): Weak hydrogen bonds between hydroxyl oxygen and water.

  • Root-Mean-Square Deviation (RMSD): Carbonyl oxygen shows minimal mobility (RMSD=0.15nm\text{RMSD} = 0.15 \, \text{nm}), while tetrahedral carbon exhibits higher mobility (RMSD=0.35nm\text{RMSD} = 0.35 \, \text{nm}) .

Chiral Resolution in Pharmaceuticals

The enantiomeric purity of D-glyceraldehyde is critical for synthesizing chiral drugs. Its dimethylacetal derivative (bp 126–129°C) serves as a precursor in asymmetric synthesis .

Recent Research and Future Directions

Prebiotic Chemistry Insights

The 2022 MD simulation study by Vojood et al. underscores glyceraldehyde’s adsorption behavior on mineral surfaces, providing clues about its role in abiogenesis . Future work may explore catalytic systems for enantioselective synthesis.

Biomedical Applications

Inhibiting glyceraldehyde-derived AGEs could mitigate diabetic complications. Research into aldose reductase inhibitors remains a promising avenue .

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